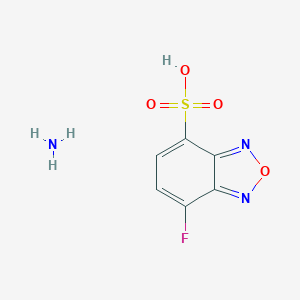

7-Fluorobenzofurazan-4-sulfonic acid ammonium salt

Description

Properties

IUPAC Name |

azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLHNMVSKXFWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005098 | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84806-27-9 | |

| Record name | 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of cellular biochemistry and drug development, the precise quantification of thiols is paramount. These sulfhydryl-containing compounds, including glutathione, cysteine, and homocysteine, are pivotal in maintaining redox homeostasis, detoxification, and enzyme catalysis.[1] 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt, commonly known as SBD-F, has emerged as a cornerstone fluorogenic reagent for the sensitive and selective detection of these critical biomolecules. This guide provides a comprehensive technical overview of SBD-F, from its fundamental chemical properties and reaction mechanisms to detailed, field-proven protocols for its application in high-performance liquid chromatography (HPLC).

Core Principles and Chemical Characteristics of SBD-F

SBD-F is a non-fluorescent compound that reacts with thiol groups to yield highly fluorescent adducts, enabling quantification at picomole levels. This fluorogenic property is the basis of its utility in complex biological matrices where low background fluorescence is essential for accurate measurement.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of SBD-F is critical for its effective use in experimental design.

| Property | Value | Source(s) |

| Synonyms | 4-Fluoro-7-sulfobenzofurazan ammonium salt, 7-Fluorobenz-2,1,3-oxadiazole-4-sulfonic acid ammonium salt, Ammonium 7-fluorobenzofurazan-4-sulfonate | [2] |

| CAS Number | 84806-27-9 | [2] |

| Molecular Formula | C₆H₃FN₂O₄S · NH₃ | |

| Molecular Weight | 235.19 g/mol | |

| Excitation Wavelength (λex) | 380-385 nm | |

| Emission Wavelength (λem) | 510-524 nm (adduct-dependent) | [3] |

| Storage Temperature | -20°C to 8°C, protect from light | |

| Solubility | Soluble in water | [4] |

Mechanism of Action: Nucleophilic Aromatic Substitution

The reaction between SBD-F and a thiol (R-SH) is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing benzofurazan ring system activates the fluorine atom at the C-7 position for nucleophilic attack by the thiolate anion (R-S⁻).

The reaction proceeds as follows:

-

Deprotonation of the Thiol: The reaction is pH-dependent, with the rate increasing at higher pH values where the thiol exists predominantly in its more nucleophilic thiolate form.

-

Nucleophilic Attack: The thiolate anion attacks the carbon atom bonded to the fluorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex.

-

Fluoride Elimination: The complex stabilizes by eliminating the fluoride ion, resulting in the formation of a stable, fluorescent thioether adduct.

Sources

- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - 4-Fluoro-7-sulfobenzofurazan ammonium salt, 7-Fluorobenz-2 [sigmaaldrich.com]

- 3. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

An In-depth Technical Guide to SBD-F: Structure, Properties, and Advanced Applications in Thiol Quantification

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, commonly known as SBD-F. As a pivotal tool in analytical biochemistry, SBD-F serves as a high-sensitivity fluorescent labeling reagent, enabling the precise quantification of thiols. We will delve into its core chemical principles, reaction mechanisms, and field-proven methodologies, offering the robust framework necessary for its successful application in research and development.

Core Characteristics of SBD-F

SBD-F, or 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt, is a specialized, water-soluble fluorogenic reagent designed for the selective derivatization of sulfhydryl groups (thiols).[1] A key feature of SBD-F is that the reagent itself is non-fluorescent, as are its hydrolysis by-products.[2] It only becomes highly fluorescent upon covalent reaction with a thiol, a property that ensures a low background signal and consequently, exceptionally low detection limits for the target analytes.[2] This makes it an invaluable reagent for quantifying low-abundance biological thiols such as glutathione, cysteine, and homocysteine in complex matrices.[3][4]

Chemical Structure

The SBD-F molecule is characterized by a benzofurazan core, functionalized with a highly reactive fluorine atom and a solubilizing sulfonate group.

Caption: Reaction mechanism of SBD-F with a thiol group.

Analytical Workflow: From Sample to Signal

The most common application of SBD-F is as a pre-column derivatization reagent for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). [5][6]This technique allows for the separation and sensitive quantification of multiple thiols within a single analytical run. [3]

Generalized Experimental Workflow

The process involves a series of carefully controlled steps to ensure reproducibility and accuracy. Each step is a self-validating component of the overall protocol; failure to properly execute one step will invariably compromise the final quantification.

Caption: Standard workflow for thiol analysis using SBD-F derivatization.

Field-Proven Experimental Protocol: Quantification of Intracellular Thiols

This protocol is adapted from established methods for the analysis of thiols in cell lysates. [3] A. Materials and Reagents:

-

SBD-F solution: 0.86 mg/L in buffer.

-

Tris(2-carboxyethyl)phosphine (TCEP) solution: 120 mg/mL in water.

-

Borate Buffer: 0.1 M, pH 9.5, containing 1 mM EDTA. [4]* Hydrochloric Acid (HCl): 1 M.

-

Internal Standard (IS): N-acetylcysteine (NAC) solution, 60 µM.

-

Mobile Phase: 100 mM citric buffer (pH 3.0)/Methanol (95/5, v/v). [3] B. Sample Preparation:

-

Harvest and count cells (e.g., 1 x 10⁶ cells).

-

Lyse cells using an appropriate method (e.g., sonication, freeze-thaw cycles) in a suitable buffer.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes to pellet cellular debris.

-

Collect the supernatant for analysis.

C. Reduction and Derivatization Procedure:

-

To 75 µL of the sample supernatant in a sealed microcentrifuge tube, add 5 µL of TCEP solution (120 mg/mL).

-

Incubate for 30 minutes at room temperature to ensure complete reduction of disulfide bonds.

-

Centrifuge at 15,000 x g for 10 minutes.

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 175 µL of SBD-F solution and 25 µL of the NAC internal standard solution.

-

Vortex briefly and incubate the mixture at 60°C for 60 minutes in a heating block or water bath. [3][7]The inclusion of EDTA in the buffer is crucial to chelate metal ions that can catalyze the unwanted oxidation of thiols. [4]7. After incubation, stop the reaction by adding 25 µL of 1 M HCl. This acidification stabilizes the derivatives.

-

The sample is now ready for HPLC injection. Inject 25 µL into the HPLC system.

D. HPLC-FLD Conditions:

-

Column: InertSustain AQ-C18 (250 × 3.0 mm, 5 µm) or equivalent reversed-phase column. [3]* Mobile Phase: 100 mM citric buffer (pH 3.0)/Methanol (95/5, v/v). [3]* Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Fluorescence Detection: Excitation at 375-385 nm, Emission at 510-515 nm. [3]

Performance and Applications

The SBD-F derivatization method is renowned for its high sensitivity, enabling the detection of thiols at the picomole level. [4]

Reported Detection Limits for SBD-Thiol Adducts

| Thiol Compound | Detection Limit (pmol/mL) | Source |

| Glutathione | 100 | [4][7] |

| Coenzyme A | 120 | [4][7] |

| Cysteamine | 160 | [4][7] |

| Homocysteine | 330 | [4][7] |

| N-acetylcysteine | 390 | [4][7] |

| Cysteine | 3600 | [4][7] |

| Captopril | 150 | [4][7] |

This sensitivity makes the method suitable for a wide range of applications, including:

-

Clinical Diagnostics: Measuring total plasma homocysteine, a risk factor for cardiovascular disease. * Cell Biology: Quantifying intracellular glutathione levels to study oxidative stress and cellular redox state. [3]* Pharmaceutical Analysis: Determining the concentration of thiol-containing drugs like captopril. [1]* Proteomics: Identifying the positions of cysteine residues and disulfide linkages in proteins. [8]

Conclusion

SBD-F stands as a cornerstone reagent for the fluorescent detection and quantification of thiols. Its well-understood reaction mechanism, coupled with its inherent properties of water solubility and the formation of stable, highly fluorescent derivatives, provides a robust and reliable analytical platform. The methodologies described herein, grounded in established scientific literature, offer a clear path for researchers to harness the power of SBD-F for sensitive and specific thiol analysis. By understanding the causality behind each experimental step—from the pH-dependent activation of the thiol to the necessity of a reduction step for total thiol analysis—scientists can confidently apply this technique to advance their research in drug development, diagnostics, and fundamental biology.

References

- SBD-F (this compound)

- This compound. Sigma-Aldrich.

- SBD-F - CAS-Number 84806-27-9. Chemodex.

- Derivatization Reagent for HPLC SBD-F. Dojindo Molecular Technologies.

- Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org.

- Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. MDPI.

- Chemical structures of SBD-F and thiols.

- This compound (≥98%). Sigma-Aldrich.

- This compound. Merck Millipore.

- A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfon

- Simultaneous determination of thiol and disulfides by high-performance liquid chromatography with fluorescence detection.

- Quantification of Thiols and Disulfides.

- Product Information Sheet for F4383 (this compound). Sigma-Aldrich.

- General product page for this compound. Sigma-Aldrich.

- 7-FLUOROBENZO-2-OXA-1,3-DIAZOLE-4-SULFONIC ACID AMMONIUM SALT. ChemicalBook.

Sources

- 1. Derivatization Reagent for HPLC SBD-F | CAS 84806-27-9 Dojindo [dojindo.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. SBD-F - CAS-Number 84806-27-9 - Order from Chemodex [chemodex.com]

- 6. 7-FLUOROBENZO-2-OXA-1,3-DIAZOLE-4-SULFONIC ACID AMMONIUM SALT | 84806-27-9 [amp.chemicalbook.com]

- 7. A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-氟苯并呋喃-4-磺酸 铵盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

7-Fluorobenzofurazan-4-sulfonic acid ammonium salt CAS number 84806-27-9

An In-depth Technical Guide on 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F)

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, widely known as SBD-F. It is designed to provide a deep understanding of its properties, mechanism, and application as a premier fluorogenic derivatizing agent for thiols, grounded in scientific principles and practical laboratory insights.

The analysis of thiols (compounds containing a sulfhydryl group, -SH) is critical in biomedical research. Thiols like cysteine and the master antioxidant glutathione are central to cellular redox balance, protein function, and detoxification. SBD-F has become an indispensable tool for this analysis due to its ability to react specifically with thiols to form highly fluorescent and stable products, enabling their sensitive detection via High-Performance Liquid Chromatography (HPLC).[1][2][3] This guide will walk you through the essential knowledge required to effectively implement SBD-F in your research.

Core Chemical and Physical Characteristics

A mastery of SBD-F's properties is fundamental to its successful application, from storage to experimental execution.

| Property | Value |

| CAS Number | 84806-27-9[1][4][5][6][7] |

| Synonyms | SBD-F, Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate[4][8] |

| Molecular Formula | C₆H₆FN₃O₄S[1][5][7][8] |

| Molecular Weight | ~235.19 g/mol [3][6][7][8] |

| Appearance | Light yellow to orange solid/powder[9] |

| Solubility | Soluble in water and aqueous buffers; also soluble in DMF and DMSO[1][4] |

| Fluorescence (λex/λem) | ~380-385 nm / ~510-515 nm[3][4][6][10] |

| Storage Conditions | 2-8°C, protect from light and moisture[8][9] |

Expert Insight: The aqueous solubility of SBD-F is a significant advantage over many other thiol derivatizing agents, simplifying its use in biological buffer systems.[9] Its stability in water at room temperature for over a week provides experimental flexibility.[9]

The Fluorogenic Reaction Mechanism

The utility of SBD-F is centered on a specific chemical transformation. It is a non-fluorescent molecule that becomes intensely fluorescent only after reacting with a thiol. This process is a nucleophilic aromatic substitution.

Causality of the Reaction:

-

Activation: The reaction is performed at a basic pH (typically 9.5).[9][11] This is a critical experimental choice because the alkaline conditions deprotonate the thiol's sulfhydryl group (-SH) to form a more potent nucleophile, the thiolate anion (-S⁻).

-

Nucleophilic Attack: The thiolate anion attacks the electron-deficient carbon at the 7-position of the benzofurazan ring.

-

Displacement: This attack displaces the highly electronegative fluorine atom.

-

Fluorophore Formation: The resulting SBD-thiol adduct is a highly conjugated system that is stable and strongly fluorescent, while the original SBD-F molecule is not.[3]

A Self-Validating Protocol for Thiol Analysis via HPLC

This section details a robust, field-proven workflow for the quantification of thiols in biological samples. The protocol is designed as a self-validating system by incorporating steps that ensure accuracy and specificity.

Experimental Workflow Overview

The entire process, from sample collection to analysis, follows a logical sequence designed to minimize artifacts and ensure complete derivatization.

Detailed Step-by-Step Methodology

Objective: To accurately quantify total low-molecular-weight thiols (e.g., glutathione, cysteine) in a biological matrix.

Materials:

-

SBD-F (CAS: 84806-27-9)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Borate Buffer (0.125 M, pH 9.5)

-

Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)

-

HPLC system with a fluorescence detector and a C18 column

Procedure:

-

Sample Preparation & Protein Removal:

-

For 100 µL of plasma or cell lysate, add 100 µL of ice-cold 10% TCA.

-

Vortex for 30 seconds and incubate on ice for 10 minutes.

-

Causality: Acid precipitation effectively removes proteins which would otherwise interfere with the chromatography and releases acid-soluble thiols into the supernatant.

-

-

Centrifugation:

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Causality: This step pellets the precipitated proteins, leaving the low-molecular-weight thiols in the supernatant for analysis.

-

-

Reduction of Disulfides (Self-Validation Step):

-

Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.

-

Add 10 µL of 10 mM TCEP solution. Let it react for 10 minutes at room temperature.

-

Trustworthiness: This is a crucial validation step. Biological systems contain both reduced thiols (R-SH) and oxidized disulfides (R-S-S-R). SBD-F only reacts with the reduced form.[3] TCEP is a potent and stable reducing agent that quantitatively converts disulfides back to their corresponding thiols, ensuring the measurement reflects the total thiol pool, which is often the most biologically relevant parameter.[12]

-

-

Derivatization Reaction:

-

Add 130 µL of the Borate Buffer (pH 9.5) to the reduced sample.

-

Add 10 µL of SBD-F solution (e.g., 2 mg/mL in Borate Buffer).

-

Causality: The addition of a high concentration buffer at pH 9.5 is essential to overcome the acidity of the supernatant and maintain the optimal pH for the deprotonation of thiol groups, driving the reaction efficiently.[11]

-

-

Incubation:

-

Incubate the mixture at 60°C for 1 hour in complete darkness.

-

Causality: The elevated temperature accelerates the derivatization reaction to ensure it goes to completion within a practical timeframe.[11] Protecting the reaction from light is critical as the newly formed fluorescent SBD-thiol adducts can be susceptible to photobleaching, which would lead to an underestimation of the thiol concentration.

-

-

HPLC Analysis:

-

Inject 20 µL of the final reaction mixture onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1 M phosphate buffer pH 6.0) and an organic solvent like methanol or acetonitrile.

-

Set the fluorescence detector to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[10]

-

Authoritative Grounding and Final Considerations

The reliability of this method has been established in numerous peer-reviewed studies for the analysis of thiols in various biological fluids.[4][10] The detection limits for various SBD-thiol adducts are in the picomole range, highlighting the method's exceptional sensitivity.[10][11] For absolute quantification, it is imperative to generate a standard curve using known concentrations of authentic thiol standards (e.g., glutathione, cysteine) that have been processed through the exact same derivatization procedure as the unknown samples.

Safety: SBD-F is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9][13] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[13][14]

References

-

Osaka University. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of SBD-F and thiols. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]

-

Thermo Scientific Chemicals. (n.d.). This compound, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Metabolic pathway of thiols and (b) derivatization reaction of SBD-F with thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). The absorption (A) and fluorescence emission spectra (B) of SBD−CH. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analysis of biogenic thiols in natural water samples by high-performance liquid chromatographic separation and fluorescence detection with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]

- Toyo'oka, T., Imai, K., & Nakajima, M. (1984). High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F).

-

MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

-

MP Biomedicals. (2017). Safety Data Sheet. Retrieved from [Link]

- Imai, K., Toyo'oka, T., & Watanabe, Y. (1983). A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Analytical Biochemistry, 128(2), 471-473.

-

ResearchGate. (n.d.). Simultaneous determination of thiol and disulfides by high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. SBD-F (this compound), Fluorescent thiol indicator (CAS 84806-27-9) | Abcam [abcam.com]

- 2. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [ouci.dntb.gov.ua]

- 3. 7-氟苯并呋喃-4-磺酸 铵盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, 99%, Thermo Scientific Chemicals 50 mg [thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. rheniumshop.co.il [rheniumshop.co.il]

- 8. echemi.com [echemi.com]

- 9. 7-FLUOROBENZO-2-OXA-1,3-DIAZOLE-4-SULFONIC ACID AMMONIUM SALT | 84806-27-9 [amp.chemicalbook.com]

- 10. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

The Mechanism of Action of SBD-F with Thiols: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) with thiols. It is intended for researchers, scientists, and drug development professionals who utilize thiol detection and quantification in their work. This guide will delve into the core chemical principles, provide field-proven insights into experimental design, and offer detailed protocols for the successful application of SBD-F in a laboratory setting.

Introduction: The Significance of Thiol Quantification and the Role of SBD-F

Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial molecules in various biological processes. They participate in redox homeostasis, detoxification, and enzymatic reactions.[1] Alterations in thiol concentrations have been linked to various diseases, including cancer and cardiovascular disease, making their accurate quantification a critical aspect of biomedical research.[2]

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) is a highly specific fluorogenic reagent developed for the sensitive detection of thiols.[3] Unlike other derivatizing agents, SBD-F itself is non-fluorescent, and only upon reaction with a thiol does it form a stable, highly fluorescent adduct.[4] This property significantly reduces background noise and enhances the sensitivity of detection, making it a preferred choice for quantifying low-abundance thiols in complex biological matrices.[5]

The Core Mechanism: Nucleophilic Aromatic Substitution

The reaction between SBD-F and a thiol is a classic example of a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing properties of the benzoxadiazole ring system make the fluorine atom at the 7-position susceptible to nucleophilic attack.

The key steps of the mechanism are as follows:

-

Thiolate Anion Formation: The reaction is typically carried out under alkaline conditions (pH ~9.5).[3][6] At this pH, the thiol group (-SH) of the analyte is deprotonated to form a more nucleophilic thiolate anion (-S⁻). The pKa of the thiol group influences the ease of this deprotonation.[7]

-

Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electron-deficient carbon atom bonded to the fluorine atom on the SBD-F molecule.

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by the electron-withdrawing nitro groups of the benzoxadiazole ring.

-

Fluoride Ion Elimination: The Meisenheimer complex then collapses, with the fluoride ion being eliminated as the leaving group. This step is irreversible and drives the reaction to completion.

-

Formation of the Fluorescent Adduct: The final product is a stable, highly fluorescent thioether derivative. This adduct can be readily detected and quantified using fluorescence spectroscopy or chromatography.[8]

The following diagram illustrates this reaction mechanism:

Caption: SBD-F reaction mechanism with thiols.

Critical Parameters Influencing the Derivatization Reaction

The efficiency and specificity of the SBD-F derivatization are highly dependent on several experimental parameters. Understanding and optimizing these factors is crucial for obtaining reliable and reproducible results.

pH

The reaction rate is significantly influenced by the pH of the reaction medium. As the formation of the nucleophilic thiolate anion is a prerequisite for the reaction, alkaline conditions are necessary. The optimal pH for the reaction of SBD-F with most thiols is typically around 9.5.[3][6] At lower pH values, the concentration of the thiolate anion is reduced, leading to a slower reaction rate.

Temperature and Incubation Time

The derivatization reaction is also temperature-dependent. Generally, higher temperatures lead to faster reaction rates. A common protocol involves incubating the reaction mixture at 60°C for 1 hour to ensure complete derivatization.[3][9] However, it is important to note that prolonged incubation at high temperatures can lead to side reactions, such as thiol-disulfide exchange, which can result in inaccurate quantification.[10]

Reducing Agents

In biological samples, thiols can exist in both their reduced (-SH) and oxidized (disulfide, -S-S-) forms.[7] SBD-F only reacts with the reduced form. Therefore, to quantify the total thiol content, a reducing agent must be added to the sample prior to derivatization to convert any disulfide bonds back to their corresponding thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is stable, odorless, and highly effective over a wide pH range.[4][5]

Experimental Protocol: A Self-Validating Workflow for Thiol Quantification

This section provides a detailed, step-by-step methodology for the quantification of thiols using SBD-F derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This workflow is designed to be self-validating by incorporating internal standards and control checks at critical stages.

Reagents and Materials

-

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)

-

Thiol standards (e.g., L-cysteine, glutathione)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Boric acid buffer (pH 9.5)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Internal standard (e.g., N-acetylcysteine)[11]

Standard and Sample Preparation

-

Standard Stock Solutions: Prepare stock solutions of individual thiol standards and the internal standard in a suitable buffer (e.g., 0.1 M boric acid buffer, pH 9.5).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

-

Sample Preparation: For biological samples, deproteinization is often necessary. This can be achieved by adding a precipitating agent like perchloric acid or methanol, followed by centrifugation. The supernatant is then collected for derivatization.

Derivatization Procedure

-

To 100 µL of the standard or sample solution, add 10 µL of TCEP solution (e.g., 10 mg/mL) and incubate at room temperature for 10 minutes to reduce any disulfide bonds.

-

Add 100 µL of SBD-F solution (e.g., 1 mg/mL in boric acid buffer).

-

Add the internal standard to all samples and standards.

-

Incubate the mixture at 60°C for 60 minutes in a water bath.[3]

-

After incubation, cool the samples to room temperature. The samples are now ready for HPLC analysis.

HPLC Analysis

The separation of the SBD-thiol adducts is typically achieved using reversed-phase HPLC.

-

Column: A C18 column is commonly used for the separation of SBD-derivatized thiols.[5][8]

-

Mobile Phase: A gradient elution system is often employed for optimal separation of multiple thiols.[8] A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Fluorescence Detection: The fluorescent SBD-thiol adducts are detected using a fluorescence detector set to an excitation wavelength of approximately 385 nm and an emission wavelength of approximately 515 nm.[8][9]

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for thiol quantification.

Data Presentation and Interpretation

The output from the HPLC system will be a chromatogram showing peaks corresponding to the different SBD-thiol adducts. The retention time of each peak is used for identification, and the peak area is proportional to the concentration of the thiol in the sample.

A calibration curve is constructed by plotting the peak area ratios (analyte/internal standard) of the standards against their known concentrations. The concentration of the thiols in the unknown samples can then be determined from this calibration curve.

Table 1: Typical HPLC Parameters and Detection Limits for SBD-F Derivatized Thiols

| Thiol | Retention Time (min) | Excitation (nm) | Emission (nm) | Detection Limit (pmol) | Reference |

| Glutathione | ~15 | 385 | 515 | 0.1 | [3] |

| Cysteine | ~10 | 385 | 515 | 3.6 | [3] |

| Homocysteine | ~12 | 385 | 515 | 0.33 | [3] |

| N-acetylcysteine | ~18 | 385 | 515 | 0.39 | [3] |

Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions used.

Conclusion and Future Perspectives

The SBD-F derivatization method, coupled with HPLC and fluorescence detection, provides a robust, sensitive, and specific platform for the quantification of thiols in a variety of sample types.[8] A thorough understanding of the underlying nucleophilic aromatic substitution mechanism and the critical experimental parameters is essential for the successful implementation of this technique. The self-validating workflow presented in this guide, which incorporates best practices such as the use of reducing agents and internal standards, will enable researchers to generate high-quality, reproducible data.

Future advancements in this field may focus on the development of new derivatization reagents with even greater sensitivity and faster reaction kinetics, as well as the adaptation of this methodology to high-throughput screening platforms. The continued application of these techniques will undoubtedly contribute to a deeper understanding of the role of thiols in health and disease.

References

-

G. A. T.[8] High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F). Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

T. T.[3] A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

T. N. et al.[4] Chemical structures of SBD-F and thiols. (A) Structure of thiols: 1, Cys; 2, Hcy. ResearchGate. Available at: [Link]

-

M. P.[12] Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. Available at: [Link]

-

T. N. et al.[5] Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. MDPI. Available at: [Link]

-

T. N. et al.[11] (PDF) Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. ResearchGate. Available at: [Link]

-

T. N. et al.[2] Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. National Institutes of Health. Available at: [Link]

-

J. D. W. et al.[7] Quantification of Thiols and Disulfides. National Institutes of Health. Available at: [Link]

-

Y. N. et al.[6] Fluorescence analysis of thiols with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate. The Analyst. Available at: [Link]

-

T. S. et al.[10] Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole. Biomedical Chromatography. Available at: [Link]

-

A. P. et al.[1] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. National Institutes of Health. Available at: [Link]

-

A. A.[13] Chromatogram of SBD-labeled thiol compounds. Standard thiol compounds... ResearchGate. Available at: [Link]

-

K. I.[14] Application of a Fluorogenic Reagent, Ammonium 7-Fluorobenzo-2-Oxa-1, 3-Diazole-4-Sulfonate for Detection of Cystine-Containing Peptides1. ResearchGate. Available at: [Link]

-

T. S. et al.[9] Application of a fluorogenic reagent, ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate for detection of cystine-containing peptides. Journal of Pharmacobio-Dynamics. Available at: [Link]

Sources

- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescence analysis of thiols with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of a fluorogenic reagent, ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate for detection of cystine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Significance of SBD-F

7-Fluorobenzofurazan-4-sulfonic acid ammonium salt, commonly known in the scientific community as SBD-F, is a highly valued fluorogenic reagent.[1] Its primary application lies in the sensitive detection and quantification of thiols (sulfhydryl groups) in biological systems.[2][3] Unlike its chloro-analog, the fluorine atom in SBD-F significantly enhances its reactivity towards thiols, making it a superior choice for creating stable, highly fluorescent adducts suitable for High-Performance Liquid Chromatography (HPLC) analysis.[4] This guide provides a comprehensive overview of the chemical principles, a detailed protocol for its synthesis, and the necessary characterization steps, grounded in established chemical literature.

Mechanistic Rationale: The Chemistry of Benzofurazan Sulfonation

The synthesis of SBD-F is a classic example of electrophilic aromatic substitution, followed by a straightforward acid-base reaction. The core of the synthesis is the sulfonation of the 4-fluorobenzofurazan precursor.

-

The Benzofurazan Ring System: The benzofurazan (2,1,3-benzoxadiazole) ring is an electron-deficient system. However, the fused benzene ring can still undergo electrophilic substitution under forcing conditions. The fluorine atom at the 7-position is a moderately deactivating ortho-, para-director, while the oxadiazole moiety is strongly deactivating. The directing effects and steric considerations favor the substitution at the C-4 position.

-

Electrophilic Attack: The sulfonating agent, typically fuming sulfuric acid (oleum), generates the highly electrophilic sulfur trioxide (SO₃). SO₃ attacks the electron-rich C-4 position of the 4-fluorobenzofurazan ring, forming a resonance-stabilized intermediate (a sigma complex).

-

Aromatization and Neutralization: The intermediate loses a proton to restore the aromaticity of the benzene ring, yielding 7-fluorobenzofurazan-4-sulfonic acid. The final step involves the neutralization of the acidic sulfonic acid group with an ammonium source, such as ammonium carbonate, to precipitate the more stable and easily handled ammonium salt.

The overall reaction pathway is a robust and reliable method for producing high-purity SBD-F.

Synthesis Workflow Diagram

The synthesis can be visualized as a two-stage process: sulfonation followed by salt formation.

Caption: Synthesis pathway from 4-fluorobenzofurazan to SBD-F.

Detailed Experimental Protocol

This protocol is synthesized from established principles of benzofurazan chemistry. Researchers should always perform their own risk assessment before proceeding.

4.1. Materials and Reagents

| Reagent | Formula | CAS No. | Key Considerations |

| 4-Fluorobenzofurazan | C₆H₃FN₂O | 29270-55-1 | Precursor, handle with care. |

| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄·xSO₃ | 8014-95-7 | Highly corrosive. Use in a fume hood. |

| Ammonium Carbonate | (NH₄)₂CO₃ | 506-87-6 | Source of ammonium ions. |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Flammable solvent for washing. |

| Deionized Water | H₂O | 7732-18-5 | For workup procedures. |

4.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, carefully add 20 mL of fuming sulfuric acid (20% SO₃). Cool the flask in an ice-water bath to 0-5 °C.

-

Scientist's Insight: The use of fuming sulfuric acid is critical as it provides a high concentration of the active electrophile, SO₃, necessary to sulfonate the deactivated benzofurazan ring. Cooling is essential to control the highly exothermic reaction and prevent unwanted side reactions.

-

-

Addition of Precursor: While maintaining the temperature below 10 °C, slowly and portion-wise add 2.0 g of 4-fluorobenzofurazan to the stirred fuming sulfuric acid over 30 minutes.

-

Scientist's Insight: A slow, controlled addition prevents a rapid temperature increase (exotherm), which could lead to charring or the formation of polysulfonated byproducts.

-

-

Sulfonation Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours at room temperature, then heat the mixture to 60 °C and maintain for 1 hour to ensure the reaction goes to completion.[3]

-

Scientist's Insight: The initial stirring at room temperature followed by gentle heating provides the necessary activation energy for the sulfonation to proceed to completion without degrading the product.

-

-

Quenching: Cool the reaction mixture back down to room temperature. In a separate beaker, prepare 100 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood.

-

Scientist's Insight: This quenching step is highly exothermic. Pouring the acid mixture onto ice (and not the other way around) helps to dissipate the heat safely and effectively, precipitating the sulfonic acid product which is less soluble in the cold, dilute acidic solution.

-

-

Formation of the Ammonium Salt: To the cold aqueous solution of 7-fluorobenzofurazan-4-sulfonic acid, slowly add solid ammonium carbonate in small portions until the effervescence ceases and the pH of the solution is approximately 7-8.

-

Scientist's Insight: Ammonium carbonate neutralizes the excess sulfuric acid and the newly formed sulfonic acid. The ammonium salt of the product is significantly less soluble in the aqueous medium than the free acid, causing it to precipitate out of the solution.

-

-

Isolation and Purification: Cool the resulting suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold deionized water and then with cold diethyl ether to remove any remaining impurities and to aid in drying.

-

Drying: Dry the collected solid product in a vacuum oven at 40 °C overnight. The final product should be a white to pale yellow crystalline solid. Store protected from light at -20°C.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following characterization is recommended.

| Parameter | Expected Result | Purpose |

| Appearance | White to pale yellow crystalline powder | Initial quality check |

| Purity (HPLC) | ≥98% | Quantifies the purity of the final product[5][6] |

| Fluorescence | λex ≈ 380-385 nm; λem ≈ 510-515 nm (post-derivatization) | Confirms functional fluorogenic property[1] |

| Solubility | Soluble in water and polar organic solvents like DMF, DMSO | Provides handling and application information[1][2] |

| ¹H NMR | Check for characteristic aromatic proton signals | Confirms chemical structure |

| FT-IR | Check for S=O (sulfonate) and C-F stretches | Confirms functional groups |

Safety and Handling

-

Fuming Sulfuric Acid: Is extremely corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. All manipulations must be performed in a certified chemical fume hood.

-

4-Fluorobenzofurazan: This precursor may be harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust.

-

General Precautions: The quenching and neutralization steps are exothermic and release gas (CO₂). Ensure adequate cooling and perform in an open or well-ventilated setup to avoid pressure buildup.

References

-

SLS. (n.d.). 7-Fluorobenzofurazan-4-sulfoni. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2009). Application of a Fluorogenic Reagent, Ammonium 7-Fluorobenzo-2-Oxa-1, 3-Diazole-4-Sulfonate for Detection of Cystine-Containing Peptides1. Retrieved January 7, 2026, from [Link]

- Imai, K., Toyo'oka, T., & Watanabe, Y. (1983).

-

Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved January 7, 2026, from [Link]

-

PubMed. (1983). A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate. Retrieved January 7, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. SBD-F (this compound), Fluorescent thiol indicator (CAS 84806-27-9) | Abcam [abcam.com]

- 3. A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 7-Fluorobenzofurazan-4-sulfonic acid for HPLC derivatization, LiChropur , = 98.5 HPLC 84806-27-9 [sigmaaldrich.com]

An In-depth Technical Guide to the SBD-F Fluorescent Probe for Sulfhydryl Group Quantification

This document provides a comprehensive technical guide on the use of Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, commonly known as SBD-F, for the sensitive and specific detection of sulfhydryl groups. Moving beyond a simple recitation of protocols, this guide delves into the underlying chemical principles, the rationale behind experimental choices, and the critical validation steps necessary to ensure data integrity. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for quantifying thiols in biological and pharmaceutical contexts.

The Foundational Principle: Why Quantify Sulfhydryl Groups?

Sulfhydryl (thiol) groups (-SH), primarily found in the amino acid cysteine and the tripeptide glutathione (GSH), are central to cellular biochemistry. They are the linchpins of the cellular redox state, participating in detoxification, enzyme catalysis, and the scavenging of reactive oxygen species.[1][2] An imbalance in intracellular thiol concentrations is a hallmark of various pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] Consequently, the accurate quantification of these moieties is not merely an analytical exercise but a critical window into cellular health, disease progression, and the mechanism of action of therapeutic agents. SBD-F emerges as a premier tool for this purpose, offering high sensitivity and specificity through a fluorogenic reaction mechanism.[1][3]

The Core Mechanism: From Non-Fluorescent Reagent to Fluorescent Adduct

The utility of SBD-F is rooted in its chemical structure and its reaction with thiols. SBD-F is a non-fluorescent molecule that undergoes a nucleophilic aromatic substitution reaction with a sulfhydryl group.[2] This reaction is highly specific to thiols under controlled conditions.

The Reaction:

The key to this reaction is the deprotonation of the thiol (-SH) to the more nucleophilic thiolate anion (-S⁻). This is why the reaction is performed under basic conditions (optimally pH 9.5), which facilitates the attack of the thiolate on the electron-deficient aromatic ring of SBD-F, displacing the fluoride atom.[3][4] The product of this reaction, a stable thioether derivative, is intensely fluorescent, whereas the unreacted SBD-F reagent remains non-fluorescent.[2][5] This "turn-on" characteristic is a significant advantage, as it minimizes background signal and eliminates the need to wash away unreacted probe in certain applications.

Caption: Reaction mechanism of SBD-F with a thiol.

Spectroscopic Profile

A crucial advantage of SBD-F is that the resulting fluorescent adducts for various low-molecular-weight thiols (like cysteine, glutathione, and homocysteine) exhibit very similar spectral properties.[6] This allows for the detection of a wide array of thiols using a single set of excitation and emission wavelengths, simplifying experimental setup, particularly for HPLC-based methods.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~375 - 385 | [1][7] |

| Emission Maximum (λem) | ~510 - 515 | [6][7] |

Field-Proven Methodologies: From Sample to Signal

The reliability of any data generated using SBD-F rests upon a foundation of meticulous sample preparation and a validated experimental protocol. The following sections provide self-validating workflows for the most common applications.

Critical Prerequisite: Reduction of Disulfides

SBD-F reacts specifically with free sulfhydryl groups.[6][7] Disulfide bonds (R-S-S-R'), which represent the oxidized state of thiols, are unreactive. Therefore, a critical first step in measuring total thiol content is the reduction of all disulfide bonds.

-

Recommended Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is the reagent of choice. It is a potent, odorless, and stable reducing agent. Crucially, TCEP itself lacks a sulfhydryl group and therefore does not react with SBD-F, preventing analytical interference.[8]

-

Agent to Avoid: Dithiothreitol (DTT) should be avoided. While an effective reducing agent, its two free thiol groups will react with SBD-F, consuming the reagent and generating a confounding fluorescent signal.

Protocol 1: HPLC-Based Quantification of Low-Molecular-Weight Thiols

This method is the gold standard for separating and quantifying individual thiol species within a complex biological sample, such as cell lysate or plasma.[1]

Experimental Workflow Diagram

Sources

- 1. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-FLUOROBENZO-2-OXA-1,3-DIAZOLE-4-SULFONIC ACID AMMONIUM SALT | 84806-27-9 [amp.chemicalbook.com]

- 6. diva-portal.org [diva-portal.org]

- 7. 7-フルオロベンゾフラザン-4-スルホン酸 アンモニウム塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

An In-depth Technical Guide to the Excitation and Emission Spectra of SBD-F Derivatives for Thiol Quantification

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) and its derivatives as powerful fluorogenic reagents for the quantification of thiols. We will delve into the core principles of their fluorescence, the intricacies of their reaction with thiols, and practical guidance for their application, ensuring both scientific rigor and field-proven insights.

Introduction: The Significance of Thiol Quantification and the Role of SBD-F

Thiols, particularly low-molecular-weight thiols like cysteine (Cys) and glutathione (GSH), are pivotal players in a myriad of cellular processes. They are central to maintaining the intracellular redox balance, detoxifying xenobiotics, and participating in vital enzymatic reactions.[1] Consequently, the accurate quantification of these biomolecules is crucial for understanding cellular health and disease, with implications ranging from fundamental research to clinical diagnostics and drug development.

SBD-F has emerged as a highly valuable tool in this domain. It is a fluorogenic reagent, meaning it is essentially non-fluorescent on its own but becomes highly fluorescent upon reaction with a target molecule, in this case, a thiol. This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive and selective detection.

The Foundation: Understanding Fluorescence Spectroscopy

To fully appreciate the application of SBD-F, a foundational understanding of fluorescence is essential. Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then rapidly loses some of this energy through non-radiative processes before returning to its ground state by emitting a photon of lower energy (and thus longer wavelength).

The Jablonski Diagram: A Visual Representation

The entire process can be visualized using a Jablonski diagram:

Caption: A simplified Jablonski diagram illustrating the processes of absorption, vibrational relaxation, fluorescence, intersystem crossing, and phosphorescence.

The key takeaways for our purposes are the distinct processes of excitation (absorption of a photon to reach an excited state) and emission (release of a photon to return to the ground state). The difference in wavelength between the excitation maximum and the emission maximum is known as the Stokes shift .

The Chemistry of Thiol Derivatization with SBD-F

The utility of SBD-F lies in its specific and efficient reaction with thiol groups. This reaction is a nucleophilic aromatic substitution, where the nucleophilic sulfur of the thiol attacks the electron-deficient carbon atom of the SBD-F molecule, displacing the fluorine atom.

Caption: The reaction of SBD-F with a thiol (R-SH) to form a highly fluorescent S-SBD adduct.

This reaction is highly specific for thiols, as other common biological nucleophiles such as amines and hydroxyl groups are significantly less reactive under the typical reaction conditions.[2]

Excitation and Emission Spectra of SBD-F Derivatives

The photophysical properties of the SBD-thiol adducts are of paramount importance for their application.

General Spectral Characteristics

The SBD-thiol adducts typically exhibit an excitation maximum in the near-UV region and an emission maximum in the green region of the visible spectrum. This large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, reducing self-absorption and improving the signal-to-noise ratio.

| Thiol Adduct | Excitation Max (nm) | Emission Max (nm) | Reference |

| SBD-Cysteine | ~385 | ~515 | [3] |

| SBD-Glutathione | ~385 | ~515 | [3] |

| SBD-Homocysteine | ~385 | ~515 | [4] |

| SBD-N-acetylcysteine | ~385 | ~515 | [4] |

Factors Influencing the Spectra

The precise excitation and emission wavelengths, as well as the fluorescence quantum yield and lifetime, are sensitive to the local environment of the fluorophore.

-

Solvent Polarity: An increase in solvent polarity generally leads to a red-shift (a shift to longer wavelengths) in the emission spectrum of SBD-thiol adducts.[5] This is due to the stabilization of the more polar excited state by the polar solvent molecules.

-

pH: The fluorescence intensity of the SBD-thiol adducts is pH-dependent.[3] While the reaction rate with thiols increases with pH, the fluorescence of the adduct is generally stable over a wide pH range.[3] For analytical applications, it is crucial to maintain a consistent and optimal pH.

-

Temperature: Higher temperatures can increase the rate of the derivatization reaction.[6] However, excessively high temperatures can lead to thermal degradation of the fluorophore and a decrease in fluorescence quantum yield.

A Comparative Look at SBD-F Derivatives

While SBD-F is a widely used reagent, other derivatives of 7-fluoro-2,1,3-benzoxadiazole have been developed with different properties.

| Reagent | Key Characteristics |

| SBD-F | Highly selective for thiols, forms stable and highly fluorescent adducts. |

| ABD-F (4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) | Reacts with thiols under milder conditions (lower temperature and pH) than SBD-F, but can be less selective.[6][7] |

| NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) | Also reacts with thiols, but the resulting adducts are often less fluorescent and less stable than SBD-adducts.[8] |

The choice of reagent depends on the specific requirements of the experiment, balancing factors such as reaction speed, selectivity, and the stability of the resulting adduct. SBD-F is often preferred for its high selectivity.[1]

Experimental Protocols for Thiol Quantification

The following provides a generalized, yet detailed, workflow for the quantification of thiols in biological samples using SBD-F and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Experimental Workflow

Caption: A typical experimental workflow for the quantification of thiols using SBD-F derivatization followed by HPLC analysis.

Step-by-Step Methodology

1. Sample Preparation:

-

Rationale: Biological samples often contain both reduced thiols and oxidized disulfides. To measure the total thiol content, disulfides must first be reduced back to their corresponding thiols. Deproteinization is necessary to prevent interference from proteins during the analysis.

-

Protocol:

-

To your sample, add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred over dithiothreitol (DTT) as it does not contain a thiol group itself and thus will not react with SBD-F.[9]

-

Incubate the sample to allow for complete reduction of disulfides.

-

Add a deproteinizing agent, such as trichloroacetic acid (TCA) or perchloric acid, and centrifuge to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the low-molecular-weight thiols.

-

2. Derivatization with SBD-F:

-

Rationale: The reaction between SBD-F and thiols is pH and temperature-dependent. An alkaline pH deprotonates the thiol group to the more nucleophilic thiolate anion, accelerating the reaction. Elevated temperatures also increase the reaction rate.

-

Protocol:

-

To the supernatant from the previous step, add a borate buffer to adjust the pH to approximately 9.5.[10]

-

Add a solution of SBD-F. The concentration of SBD-F should be in excess to ensure complete derivatization of all thiols.

-

Incubate the reaction mixture at 60°C for approximately 1 hour.[6]

-

Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl), which will protonate any remaining unreacted thiols and stabilize the derivatives.

-

3. HPLC Analysis:

-

Rationale: HPLC is used to separate the different SBD-thiol adducts from each other and from any remaining reagents or byproducts. A C18 reversed-phase column is commonly used, which separates molecules based on their hydrophobicity. Fluorescence detection provides high sensitivity and selectivity.

-

Protocol:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column.[3] The choice of a specific C18 column (e.g., ODS) will depend on the specific thiols being analyzed and the desired separation efficiency.[2][9][11]

-

Use a suitable mobile phase, often a gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile), to elute the SBD-thiol adducts.

-

Set the fluorescence detector to an excitation wavelength of approximately 385 nm and an emission wavelength of approximately 515 nm.[3]

-

Identify and quantify the SBD-thiol adducts by comparing their retention times and fluorescence intensities to those of known standards.

-

Trustworthiness and Self-Validation

The reliability of this method is ensured through several key practices:

-

Use of an Internal Standard: The inclusion of a known concentration of a thiol that is not expected to be in the sample (e.g., N-acetylcysteine) can help to correct for variations in derivatization efficiency and injection volume.[9]

-

Standard Curves: The generation of standard curves for each thiol of interest using known concentrations is essential for accurate quantification.

-

Control Samples: The analysis of control samples, both positive (containing a known amount of thiols) and negative (without thiols), helps to validate the assay's performance.

-

Complete Reduction and Derivatization: It is crucial to ensure that the reduction and derivatization reactions go to completion. This can be verified by testing different reaction times and reagent concentrations during method development.

Conclusion

SBD-F and its derivatives are invaluable tools for the sensitive and selective quantification of thiols in a variety of research and clinical settings. By understanding the fundamental principles of their fluorescence, the chemistry of their reaction with thiols, and the critical parameters of the experimental workflow, researchers can confidently and accurately measure these vital biomolecules. The continued development of new benzoxadiazole-based probes promises to further enhance our ability to unravel the complex roles of thiols in health and disease.

References

-

Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. PMC. [Link]

-

Quantification of Thiols and Disulfides. PMC. [Link]

-

Chemical structures of SBD-F and thiols. (A) Structure of thiols: 1, Cys; 2, Hcy. ResearchGate. [Link]

-

Simultaneous determination of thiol and disulfides by high-performance liquid chromatography with fluorescence detection. ResearchGate. [Link]

-

High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F). PubMed. [Link]

-

Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

-

HPLC Column Selection Guide to Help You Achieve the Best Separation. AZoM. [Link]

-

Measuring low-molecular-weight thiols by detecting the fluorescence of fheir SBD-derivatives: application to studies of diurnal and UV-B induced changes in Zea Mays L. ResearchGate. [Link]

-

High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F). PubMed. [Link]

-

Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe. PMC. [Link]

-

NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. [Link]

-

How to choose HPLC column for analysis & preparative tests?. GALAK Chromatography. [Link]

-

Fluorescent Probes for Live Cell Thiol Detection. PMC. [Link]

-

(PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. ResearchGate. [Link]

-

HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc.. [Link]

-

An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 3. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]

Solubility of SBD-F in different solvents

An In-Depth Technical Guide to the Solubility of SBD-F (7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) is a pivotal fluorogenic reagent extensively utilized for the sensitive detection of thiols in biological and pharmaceutical research.[1] Its efficacy is fundamentally linked to its solubility and stability in the chosen solvent system, which dictates reaction kinetics, fluorescence output, and overall experimental success. This guide provides a comprehensive analysis of the solubility characteristics of SBD-F, offering a foundation for methodological optimization. We will explore the physicochemical principles governing its solubility, present established data in various solvents, and provide a robust protocol for determining solubility in novel solvent systems.

Introduction: The Physicochemical Nature of SBD-F

SBD-F, also known as Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate, is a non-fluorescent molecule that forms highly fluorescent adducts upon reaction with sulfhydryl groups (-SH).[2][3] This reaction is the basis for its use in pre-column derivatization for HPLC analysis of thiols like cysteine, homocysteine, and glutathione.[2]

Understanding the solubility of SBD-F requires an appreciation of its molecular structure. It comprises a heterocyclic benzoxadiazole ring system, a highly polar sulfonic acid group (present as an ammonium salt), and a fluorine atom.[4][5] This combination of a hydrophobic aromatic system and a polar, ionizable group results in a nuanced solubility profile. The limited aqueous solubility of many sulfonamide-based compounds is often attributed to the hydrophobic nature of the benzene ring.[6] However, the presence of the sulfonic acid group in SBD-F significantly enhances its polarity and potential for aqueous solubility.[4]

SBD-F Solubility Profile: A Quantitative Overview

The solubility of SBD-F is highly dependent on the nature of the solvent, particularly its polarity and pH. The general principle of "like dissolves like" is a useful starting point; polar solvents are generally more effective at dissolving the polar SBD-F molecule.[7]

Aqueous and Buffered Solutions

SBD-F is generally described as soluble in water.[4] The ammonium sulfonate group is key to its aqueous solubility, allowing for favorable interactions with polar water molecules. Quantitative data indicates a solubility of at least 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[8] For derivatization reactions, SBD-F is often dissolved in a borate buffer (e.g., 0.1 M, pH 9.5) to facilitate the reaction with thiols, as the reaction rate increases with pH.[2]

Organic Solvents

While SBD-F is primarily used in aqueous-based assays, its solubility in organic solvents is relevant for stock solution preparation and for specific applications where non-aqueous media are required. The use of organic co-solvents can also enhance reaction rates.[9]

The following table summarizes known solubility data for SBD-F in common laboratory solvents.

| Solvent | Formula | Type | Reported Solubility | Citation(s) |

| Water | H₂O | Polar Protic | Soluble | [4] |

| 1M Ammonium Hydroxide | NH₄OH | Aqueous Base | 50 mg/mL | [10] |

| PBS (pH 7.2) | - | Aqueous Buffer | 10 mg/mL | [8] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 30 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 30 mg/mL | [8] |

Causality: The high solubility in polar aprotic solvents like DMF and DMSO can be attributed to their large dipole moments, which can effectively solvate the polar SBD-F molecule.[7][8] The exceptional solubility in 1M ammonium hydroxide is likely due to the complete ionization of the sulfonic acid group in the basic medium, maximizing its interaction with the aqueous environment.[10]

Factors Influencing SBD-F Solubility

Optimizing experimental protocols requires an understanding of the key factors that modulate the solubility of SBD-F.

-

pH: The solubility of sulfonamides is often pH-dependent.[6] For SBD-F, the sulfonic acid group has a low pKa, meaning it is readily ionized to the highly soluble sulfonate anion in neutral to basic conditions. In highly acidic conditions, protonation of the sulfonate group could potentially reduce aqueous solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.[11] While specific data for SBD-F is limited, this general principle can be exploited to prepare more concentrated solutions, although the stability of the compound at elevated temperatures must be considered.[11]

-

Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) is a common strategy to increase the solubility of poorly soluble compounds.[6] For SBD-F, while already water-soluble, the use of co-solvents like acetonitrile or methanol in reaction mixtures for HPLC analysis is common and can improve the solubility of both the reagent and the thiol adducts.[9][12]

-

Ionic Strength: The presence of salts in solution can either increase ("salting-in") or decrease ("salting-out") the solubility of a solute. While not extensively documented for SBD-F, this can be a factor in complex buffer systems.

The interplay of these factors is critical for achieving the desired concentration and stability of SBD-F in solution.

Caption: Key physicochemical factors modulating the solubility of SBD-F.

Experimental Protocol: Determination of SBD-F Solubility

This protocol provides a self-validating system for accurately determining the solubility of SBD-F in a specific solvent system. The method is based on the equilibrium saturation technique followed by quantitative analysis.

Materials and Equipment

-

SBD-F (≥98% purity)

-

Solvent of interest (analytical grade)

-

Vials with PTFE-lined caps

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge capable of >10,000 x g

-

Calibrated micropipettes

-

UV-Vis Spectrophotometer or HPLC system with a fluorescence detector

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

Accurately weigh an excess amount of SBD-F (e.g., 20-50 mg) into a tared vial. The key is to add more solid than will dissolve.

-

Record the exact mass of SBD-F added.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Causality: To ensure the solution reaches true thermodynamic equilibrium, continuous agitation at a constant temperature is required. This allows the dissolution process to reach its maximum point.

-

Place the vial in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).

-

Agitate the slurry for a minimum of 24 hours. A longer period (48-72 hours) may be necessary for viscous solvents or slowly dissolving compounds to ensure equilibrium is reached.

-

-

Phase Separation:

-

Trustworthiness: It is critical to separate the undissolved solid from the saturated solution without altering the temperature, which could change the solubility.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes at the same temperature used for equilibration. This will pellet the excess solid.

-

Alternatively, if a temperature-controlled centrifuge is unavailable, allow the solid to settle by gravity in the incubator, then carefully sample from the supernatant. Filtration is another option, but care must be taken to ensure the filter does not adsorb the solute.

-

-

Quantification of Dissolved SBD-F:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of SBD-F using a pre-validated analytical method:

-

UV-Vis Spectroscopy: Measure the absorbance at its λmax (approx. 316 nm) and calculate the concentration using a standard curve prepared with known concentrations of SBD-F.[8]

-

HPLC: Inject the diluted sample onto an appropriate HPLC system and quantify the peak area against a standard curve. This is the more accurate and specific method.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Caption: Workflow for experimental determination of SBD-F solubility.

Practical Considerations: Storage and Handling of SBD-F Solutions

The integrity of SBD-F stock solutions is paramount for reproducible results.

-

Storage: SBD-F is light-sensitive and should be stored protected from light.[10] Solid SBD-F should be stored at -20°C under desiccating conditions.[4] Prepared stock solutions, particularly in organic solvents like DMSO or DMF, should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[13]

-

Stability: The stability of SBD-F in solution can vary. Sulfonyl chlorides, a related class of compounds, are known to be unstable in DMSO.[14] While SBD-F is a sulfonate, its stability in various solvents over time should be empirically verified for long-term studies. Hydrolysis can be a concern in aqueous solutions, particularly at non-neutral pH.

-

Safety: As with any chemical reagent, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[15][16]

Conclusion

The solubility of SBD-F is a multi-faceted characteristic governed by its amphiphilic structure and influenced by solvent polarity, pH, and temperature. It exhibits good solubility in water and polar organic solvents such as DMSO and DMF, facilitating its use in a wide range of biological and analytical applications. By understanding the principles outlined in this guide and employing robust experimental protocols, researchers can effectively prepare and utilize SBD-F solutions, ensuring the accuracy and reliability of their thiol quantification studies.

References

-

Abcam. SBD-F (7-Fluorobenzofurazan-4-sulfonic acid ammonium salt), Fluorescent thiol indicator.

-

Sigma-Aldrich. This compound.

-

BenchChem. Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs.

-

Chemodex. SBD-F - CAS-Number 84806-27-9.

-

Wikipedia. Sulfonamide (medicine).

-

Sigma-Aldrich. Product Information Sheet for F4383, this compound.

-

Caltag Medsystems. 7-Fluoro-2,1,3- benzoxadiazole-4-sulfonylchloride.

-

ResearchGate. Chemical structures of SBD-F and thiols.

-

ResearchGate. Simultaneous determination of thiol and disulfides by high-performance liquid chromatography with fluorescence detection.

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

-